2-Phenylindolizine-1,7-dicarbonitrile
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Overview
Description
2-Phenylindolizine-1,7-dicarbonitrile is a synthetic compound belonging to the indolizine family. . The compound’s structure features a phenyl group attached to the indolizine core, with two cyano groups at positions 1 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylindolizine-1,7-dicarbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2-formyl pyrrole derivatives with fumaronitrile in a one-pot procedure. This process involves Wittig olefination followed by cyclization to form the indolizine core . Transition metal-catalyzed reactions and oxidative coupling approaches have also been employed to achieve the desired substitution patterns .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenylindolizine-1,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Phenylindolizine-1,7-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylindolizine-1,7-dicarbonitrile varies depending on its application:
Anticancer Activity: The compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
COX-2 Inhibition: It acts as a selective inhibitor of the COX-2 enzyme, reducing inflammation and pain.
Antimicrobial Activity: The compound disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound with a simpler structure and diverse biological activities.
Indole: An isomer of indolizine with significant pharmacological properties.
Pyrrole: A related nitrogen-containing heterocycle with various applications in medicinal chemistry.
Uniqueness
2-Phenylindolizine-1,7-dicarbonitrile stands out due to its unique substitution pattern, which imparts distinct photophysical properties and biological activities. Its dual cyano groups enhance its reactivity and potential for further functionalization .
Properties
CAS No. |
62456-07-9 |
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Molecular Formula |
C16H9N3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-phenylindolizine-1,7-dicarbonitrile |
InChI |
InChI=1S/C16H9N3/c17-9-12-6-7-19-11-15(13-4-2-1-3-5-13)14(10-18)16(19)8-12/h1-8,11H |
InChI Key |
FURHCZIAFPMUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=C2C#N)C#N |
Origin of Product |
United States |
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